4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid: is a boronic acid derivative characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
The primary target of the compound 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests that it may have favorable bioavailability.
Result of Action
The molecular effect of the action of this compound is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in chemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a wide range of conditions.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in reactions catalyzed by palladium complexes, facilitating the transfer of organic groups from boron to palladium . This interaction is essential for the synthesis of complex organic molecules, making it a valuable tool in medicinal chemistry and drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to impact gene expression, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by altering the enzyme’s conformation . This compound is also known to influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution pattern is essential for understanding its cellular effects and optimizing its use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Functional Group Introduction: The fluorine, methoxy, and trifluoromethyl groups are introduced through various organic reactions, including halogenation, methylation, and trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine and methoxy groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Chemistry:
Synthesis of Biologically Active Molecules: Used in the synthesis of lactate dehydrogenase inhibitors and nitro-phenoxybenzoic acid derivatives.
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form complex organic structures.
Biology and Medicine:
Antituberculosis Drugs: Involved in the synthesis of PA-824 analogs for use as antituberculosis drugs.
Cancer Research: Used in the development of inhibitors for cancer cell proliferation.
Industry:
Materials Science: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the methoxy and fluorine groups.
Uniqueness: 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of fluorine, methoxy, and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical interactions .
Properties
IUPAC Name |
[4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-6-3-4(9(14)15)2-5(7(6)10)8(11,12)13/h2-3,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKNQLKGQLZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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